Product packaging for Hexadeca-10,12-dienal(Cat. No.:)

Hexadeca-10,12-dienal

Cat. No.: B1209080
M. Wt: 236.39 g/mol
InChI Key: OSFASEAZCNYZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Crucial Semiochemical

As a semiochemical, Hexadeca-10,12-dienal is a chemical messenger that carries information between living organisms. More specifically, it is well-established as a key component of sex pheromones in numerous insect species, especially within the order Lepidoptera (moths and butterflies). researchgate.net Pheromones are a type of semiochemical used for intraspecific communication, and sex pheromones are vital for reproductive success, enabling males to locate receptive females over considerable distances. The precise chemical structure and isomeric composition of this compound are critical for its function, ensuring species-specific attraction and preventing interbreeding with closely related species.

Historical Perspective of its Discovery and Initial Characterization

The journey to understanding insect chemical communication began with the identification of the first insect pheromone, bombykol (B110295), from the silkworm moth, Bombyx mori, in 1959. diva-portal.orglookchem.com This pioneering work laid the foundation for the subsequent isolation and characterization of a vast array of insect pheromones. This compound, also known by the synonym bombykal (B13413), was identified as a component of the silkworm moth's pheromone blend. lookchem.com The process of identifying such compounds involves meticulous extraction from the pheromone glands of female insects, followed by advanced analytical techniques like gas chromatography-electroantennogram detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) to elucidate the exact molecular structure. researchgate.netnih.gov

Significance in Insect Chemical Communication Systems

The significance of this compound lies in its role as a major or minor component in the sex pheromone blends of a variety of moth species. The specific blend of compounds and their precise ratios are often unique to a species, acting as a "chemical signature" for mate recognition. diva-portal.org Different geometric isomers of this compound, such as the (10E,12Z) and (10E,12E) forms, can elicit different behavioral responses, with one isomer often being significantly more attractive to males than others. researchgate.net

For example, a mixture of (E,Z)- and (E,E)-10,12-hexadecadienals are major components of the sex pheromone of the cotton leaf-roller, Notarcha derogata. researchgate.net Similarly, it is a crucial pheromone component for the navel orangeworm, Amyelois transitella, a significant agricultural pest. In the hibiscus flower-bud borer, Rehimena surusalis, (10E,12Z)-hexadeca-10,12-dienal is part of a three-component blend that is highly attractive to males, while individual components show little to no activity. nih.gov This synergistic effect, where the combination of compounds is more potent than the sum of its parts, is a common theme in insect chemical communication.

The table below provides examples of insect species that utilize this compound or its derivatives in their pheromone blends.

SpeciesCommon NameFamilyPheromone Component(s)
Bombyx moriSilkworm mothBombycidae(10E,12Z)-Hexadeca-10,12-dienal (Bombykal) lookchem.com
Notarcha derogataCotton leaf-rollerPyralidae(E,Z)- and (E,E)-10,12-Hexadecadienals researchgate.net
Amyelois transitellaNavel orangewormPyralidae(11Z,13Z)-Hexadecadienal is a key component, with related structures in the blend. mdpi.com
Rehimena surusalisHibiscus flower-bud borerCrambidae(10E,12Z)-Hexadeca-10,12-dienal, (10E,12E)-Hexadeca-10,12-dienyl acetate (B1210297), (3Z,6Z,9Z)-Tricosa-3,6,9-triene nih.gov
Earias insulanaSpiny bollwormNoctuidae(E,E)-10,12-Hexadecadienal medchemexpress.com
Hemileuca eglanterinaCommon sheep mothSaturniidaeE10,Z12-Hexadeca-10,12-dienal (in a blend with the corresponding acetate and alcohol) researchgate.net
Diaphania hyalinataMelonwormCrambidae(E,E)-10,12-Hexadecadienal researchgate.netdiva-portal.org

Overview of Current Research Paradigms and Future Directions

The study of this compound and other pheromones has significant practical applications, particularly in agriculture. A dominant research paradigm is the use of synthetic pheromones in integrated pest management (IPM) programs. These synthetic attractants are employed in traps to monitor pest populations, helping to determine the timing and necessity of other control measures. Another key strategy is mating disruption, where a large area is saturated with synthetic pheromones. diva-portal.org This makes it difficult for male insects to locate females, thereby suppressing pest populations by reducing mating success. diva-portal.org

Future research is likely to focus on several promising areas. There is growing interest in the biosynthesis of these compounds, aiming to understand the enzymatic pathways and genetic regulation involved in pheromone production within the insect. diva-portal.org This knowledge could lead to novel pest control methods, such as the development of crops that can produce their own pest-repelling or mating-disrupting compounds. Furthermore, ongoing research continues to identify new insect species that utilize this compound, expanding our understanding of its ecological roles and evolutionary significance in chemical communication. researchgate.net The exploration of how environmental factors and plant-emitted odors might influence insect perception and response to this semiochemical is another active area of investigation. dokumen.pub

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O B1209080 Hexadeca-10,12-dienal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

hexadeca-10,12-dienal

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3

InChI Key

OSFASEAZCNYZBW-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CCCCCCCCCC=O

Synonyms

10,12-hexadecadienal
bombykal
bombykal, (E,E)-isomer
bombykal, (E,Z)-isomer
bombykal, (Z,Z)-isome

Origin of Product

United States

Biological Occurrence and Advanced Identification Methodologies

Natural Sources and Organismal Distribution

Hexadeca-10,12-dienal has been identified as a key sex pheromone component in numerous moth species belonging to the order Lepidoptera. The primary method for obtaining this compound from its natural source involves the solvent extraction of pheromone glands from female moths. This procedure typically involves dissecting the abdominal tips or ovipositors, where the pheromone glands are located, and immersing them in a non-polar solvent like n-hexane or heptane. researchgate.net This process yields a crude extract containing the pheromone blend, which can then be subjected to further analysis.

The specific isomers and their ratios can vary significantly between species, contributing to reproductive isolation. For instance, in the cotton leaf-roller, Notarcha derogata, both (E,Z)- and (E,E)-10,12-hexadecadienals have been identified as major components of the female sex pheromone. researchgate.net Similarly, different isomers and blends of this compound have been found in other species, highlighting its importance in their chemical communication systems. researchgate.netproquest.com

Table 1: Occurrence of this compound Isomers in Various Lepidopteran Species This table is interactive. You can sort and filter the data.

Species Family Common Name Isomer(s) Identified Source(s)
Notarcha derogata Pyralidae Cotton Leaf-Roller (10E,12Z)-16:Ald, (10E,12E)-16:Ald researchgate.net
Hemileuca eglanterina Saturniidae Common Sheep Moth (10E,12Z)-16:Ald researchgate.netproquest.com
Diaphania hyalinata Crambidae Melonworm (E,E)-10,12-16:Ald, traces of (E,Z)- and (Z,Z)-10,12-16:Ald researchgate.net
Diaphania indica Crambidae Cotton Caterpillar Moth (E,E)-10,12-16:Ald researchgate.net
Diaphania angustalis Crambidae N/A (E,E)-10,12-16:Ald researchgate.net

16:Ald is an abbreviation for Hexadecadienal.

To study the chemical signals released by living organisms without invasive extraction, researchers employ volatile organic compound (VOC) collection techniques, most notably headspace analysis. cdc.govopenagrar.de This method involves capturing the airborne chemicals emitted by an organism, such as a "calling" female moth releasing her pheromone plume.

There are two primary modes of headspace collection:

Static Headspace Analysis: An organism is placed in a sealed container, and the volatile compounds are allowed to equilibrate between the sample and the gas phase (headspace) within the container. cdc.gov A sample of the headspace gas is then collected for analysis. This technique is useful for screening the types of volatile constituents present. cdc.gov

Dynamic Headspace Analysis: Air is continuously passed over the organism, and the exiting air, now laden with VOCs, is drawn through a sorbent trap. nih.govfrontiersin.org This trap captures the compounds of interest, which can later be eluted for analysis. This dynamic method is highly effective for collecting low-concentration volatiles like insect pheromones and allows for a more accurate representation of the emitted blend over time. openagrar.denih.gov

Headspace analysis is crucial for understanding the precise composition of the pheromone as it is naturally released, providing a more ecologically relevant profile than gland extractions alone. openagrar.de

Advanced Analytical Techniques for Structural and Stereochemical Elucidation

Once a pheromone extract or headspace sample is collected, a suite of advanced analytical techniques is used to identify the exact molecular structures, determine their quantities, and confirm their biological relevance.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of insect pheromones. researchgate.netijsrst.com In this technique, the volatile compounds from the extract are separated based on their boiling points and interactions with a capillary column in the gas chromatograph (GC). As each compound elutes from the column, it enters the mass spectrometer (MS), which bombards it with electrons, causing it to fragment in a predictable pattern.

The resulting mass spectrum is a chemical fingerprint of the molecule. By comparing the retention time (the time it takes for a compound to pass through the GC column) and the mass spectrum of a compound in the sample to those of a synthetically produced, authentic standard, researchers can definitively identify the structure of the pheromone component. researchgate.netresearchgate.net GC-MS is also used for quantification, allowing for the determination of the relative ratios of different compounds within the pheromone blend. ijsrst.com

Identifying a compound in a pheromone gland is not sufficient to prove it is part of the chemical signal. To establish biological activity, researchers use electrophysiological techniques that measure the response of the insect's antenna to chemical stimuli.

Electroantennography (EAG): This technique involves placing electrodes on an excised insect antenna and puffing a chemical odorant over it. If the antenna's olfactory receptor neurons are stimulated by the compound, a measurable change in electrical potential (a depolarization) is generated. researchgate.net

Gas Chromatography-Electroantennogram Detection (GC-EAD): This powerful method combines the separation capabilities of GC with the bioassay function of EAG. researchgate.netpeerj.com The effluent from the GC column is split into two paths. One path goes to a standard detector (like a Flame Ionization Detector or a Mass Spectrometer), while the other is directed over an insect antenna. peerj.com This allows for the simultaneous recording of the chemical profile from the GC and the antenna's real-time response to each separated compound. A peak on the EAG trace that corresponds in time to a peak on the GC chromatogram indicates that the specific compound is biologically active and likely a component of the insect's pheromone. researchgate.netresearchgate.net The use of GC-EAD has been critical in confirming the bioactivity of various this compound isomers in species like Diaphania angustalis and Notarcha derogata. researchgate.netresearchgate.net

While GC-MS can identify the basic structure of this compound, it often cannot distinguish between different stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements of atoms), such as the E/Z (trans/cis) configurations of the double bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this level of detailed structural elucidation. researchgate.netnih.gov

By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the connectivity and spatial relationship of atoms within a molecule. organicchemistrydata.org

¹H NMR (Proton NMR): Provides information about the hydrogen atoms in the molecule, and the coupling constants between adjacent protons can help determine the geometry (E or Z) of the double bonds. researchgate.net

¹³C NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule. nih.gov

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to determine which protons are coupled to each other and which protons are attached to which carbons, respectively. nih.gov For complex stereochemical questions, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of atoms, which is crucial for resolving ambiguities in the assignment of double bond geometry in conjugated systems like this compound.

Complementary Spectroscopic and Chromatographic Approaches (e.g., High-Performance Liquid Chromatography)

The accurate identification and quantification of this compound in complex biological samples, such as insect pheromone glands, necessitate a multi-faceted analytical approach. A combination of chromatographic separation techniques and spectroscopic methods is essential for unambiguous structural elucidation and stereochemical assignment.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for analyzing volatile compounds like this compound. It effectively separates components of a mixture, with mass spectrometry providing detailed information on the molecular weight and fragmentation patterns, which aids in identification. researchgate.net To enhance detection, derivatization techniques can be employed prior to GC-MS analysis.

In the context of pheromone research, Gas Chromatography-Electroantennogram Detection (GC-EAD) is a powerful bioassay. This method links the separating power of gas chromatography directly with the biological detector—an insect's antenna. It allows researchers to pinpoint which specific compounds in a gland extract are biologically active by measuring the antenna's electrical response, thus identifying the true pheromone components. researchgate.netresearchgate.net

While gas chromatography is prevalent, High-Performance Liquid Chromatography (HPLC) also serves as a valuable complementary technique. google.com LC-MS, a combination of liquid chromatography and mass spectrometry, can be used to establish the degradation kinetics of the compound during accelerated stability studies. HPLC is also suitable for the purification of the aldehyde or its derivatives and for analyzing less volatile or thermally unstable related compounds. google.com Together, these methods provide a comprehensive toolkit for separating, identifying, and characterizing this compound and its isomers from natural sources. researchgate.netresearchgate.net

Diversity of Stereoisomers and Their Natural Occurrence (e.g., (10E,12Z)-, (11Z,13Z)-, (E,Z)-, and (Z,Z)-Isomers)

This compound is a term that can describe several distinct stereoisomers, each with a unique spatial arrangement of atoms around its double bonds. This isomerism is critical to its biological function, as different insect species often produce or respond to highly specific isomers as part of their chemical communication systems. The primary isomers found in nature include the (10E,12Z), (10E,12E), and (10Z,12Z) forms, as well as the structurally related (11Z,13Z)-hexadecadienal. researchgate.netmdpi.comresearchgate.net

The (10E,12Z)-hexadeca-10,12-dienal isomer, also known by the trivial name Bombykal (B13413), is one of the most widely recognized. nih.govjst.go.jp It is a key sex pheromone component for several moth species. It has been identified in the silkworm moth (Bombyx mori), Hemileuca electra, and the cotton leaf-roller (Notarcha derogata). researchgate.netnih.gov Furthermore, it has been found as a minor component in the pheromone blend of the melonworm moth, Diaphania hyalinata, and in trace amounts in the pickleworm moth, Diaphania nitidalis. thieme-connect.com

The (10E,12E)-hexadeca-10,12-dienal isomer is another significant component identified in the sex pheromone of the cotton leaf-roller, Notarcha derogata. researchgate.net While structurally similar to the (10E,12Z) isomer, the different geometry of the C12 double bond can dramatically alter its biological activity. In some species, the (E,E) variant shows significantly less attraction compared to the (E,Z) isomer, highlighting the high specificity of pheromone receptors.

The (10Z,12Z)-hexadeca-10,12-dienal isomer has been identified as a sex pheromone component of the melonworm, Diaphania hyalinata. researchgate.netthieme-connect.com Its stereospecific synthesis has been achieved, allowing for detailed study of its biological role. researchgate.netthieme-connect.com

A notable structural isomer is (11Z,13Z)-hexadecadienal . While the carbon chain is the same length, the double bonds are shifted. This compound is a key sex pheromone component for the navel orangeworm, Amyelois transitella, and various species within the Notodontidae family. mdpi.com Its synthesis has been reported from commercially available starting materials, facilitating its use in pest management strategies. mdpi.com

The following table summarizes the natural occurrence of these key isomers:

Isomer NameCommon Name(s)Natural Occurrence (Insect Species)
(10E,12Z)-Hexadeca-10,12-dienalBombykalBombyx mori, Hemileuca electra, Notarcha derogata, Diaphania hyalinata, Diaphania nitidalis researchgate.netnih.govthieme-connect.com
(10E,12E)-Hexadeca-10,12-dienalNotarcha derogata researchgate.net
(10Z,12Z)-Hexadeca-10,12-dienalDiaphania hyalinata researchgate.netthieme-connect.com
(11Z,13Z)-HexadecadienalAmyelois transitella (Navel orangeworm), various Notodontidae species mdpi.com

Biosynthesis and Enzymatic Pathways

Proposed Biosynthetic Routes to Hexadeca-10,12-dienal Structures

The conversion of a saturated fatty acid into a specific, unsaturated aldehyde pheromone like this compound is a testament to the precision of insect biochemistry. The proposed routes involve the coordinated action of desaturases, reductases, and oxidases.

The biosynthesis of Type I lepidopteran pheromones, which are typically unbranched C10-C18 compounds with a terminal oxygenated functional group, begins with primary fatty acid metabolism. nih.govnih.govresearchgate.netplos.org The carbon backbone of this compound is derived from common saturated fatty acids, most frequently palmitic acid (C16) or stearic acid (C18), which are produced de novo in the pheromone gland from acetyl-CoA. nih.govresearchgate.net

Research on related dienal pheromones has provided insight into the precursor pathways. For instance, studies on the biosynthesis of (7Z,10Z)-7,10-hexadecadienal in Chilecomadia valdiviana demonstrated that this compound can be synthesized both de novo from stearic acid and by the chain-shortening of dietary linoleic acid. researchgate.netplos.orgnih.govsemanticscholar.org This dual-origin highlights the metabolic flexibility insects possess. The pathway generally involves initial desaturation and potential chain-shortening or elongation steps to produce an unsaturated fatty acid precursor of a specific length and double bond configuration before the final functional group modifications. researchgate.net

The creation of the conjugated diene system at the Δ10 and Δ12 positions is a critical step that defines the compound's identity and biological activity. This transformation is catalyzed by specialized fatty acyl-CoA desaturases. In the moth Spodoptera littoralis, a bifunctional Δ11 desaturase has been identified that exhibits both Δ11 and Δ10,12 desaturation activities. nih.gov This enzyme is capable of converting a (Z)-11-monounsaturated fatty acid precursor into a conjugated 10,12-dienoic acid. nih.gov

The enzymatic process involves the removal of hydrogen atoms from adjacent carbons to introduce a double bond. nih.gov The stereocontrol, which determines the E/Z geometry of the double bonds, is a crucial function of the desaturase's active site. The specific Δ11 desaturase from S. littoralis was shown to produce primarily (E,E)-10,12-tetradecadienoic acid and smaller amounts of (E,Z)-10,12-hexadecadienoic acid, demonstrating its role in controlling the stereochemical outcome of the reaction. nih.gov This enzymatic precision is fundamental for producing the species-specific isomer required for effective chemical communication.

The final step in the biosynthesis of this compound is the formation of the terminal aldehyde functional group. This is generally accepted to be a two-step process involving the reduction of the fatty acyl-CoA precursor to an intermediate alcohol, which is then oxidized to the final aldehyde. nih.govlu.se

Reduction to Alcohol: The carboxyl group of the 10,12-hexadecadienoic acid precursor (in its activated acyl-CoA form) is first reduced to a primary alcohol, (E,Z)-10,12-hexadecadien-1-ol. This reaction is catalyzed by a Fatty Acyl Reductase (FAR). nih.govlu.se

Oxidation to Aldehyde: The resulting fatty alcohol intermediate is subsequently oxidized to form the terminal aldehyde, this compound. nih.gov This oxidation is carried out by an alcohol oxidase or dehydrogenase. nih.govnih.govnih.gov While the specific enzymes are still being characterized in many species, this reductive-oxidative sequence is the key pathway for generating aldehyde pheromones in moths. lu.se

Characterization of Key Biosynthetic Enzymes

The specific functions of this compound are dictated by a suite of specialized enzymes. Research has focused on identifying and characterizing these proteins to understand their roles in producing the final pheromone blend.

Fatty Acyl Reductases (FARs) are pivotal enzymes in the biosynthesis of most Type I moth pheromones. nih.gov They belong to a large family of reductases that catalyze the NADPH-dependent reduction of fatty acyl-CoAs to their corresponding primary fatty alcohols. nih.govresearchgate.net These alcohols can be final pheromone components themselves or, as in the case of this compound, serve as immediate precursors to aldehydes or acetate (B1210297) esters. nih.gov

FARs are characterized by a conserved NAD(P)H binding domain and an active site motif that are essential for catalysis. researchgate.netnih.gov Functional expression of a FAR from the silkmoth, Bombyx mori, in yeast confirmed its ability to convert the precursor (E,Z)-10,12-hexadecadienoic acid into the corresponding alcohol, bombykol (B110295). nih.gov Studies in Spodoptera species have identified multiple FAR genes, with some showing distinct substrate specificities for different chain lengths (e.g., C14 vs. C16 fatty acids), suggesting that FARs play a role in determining the final ratio of components in a complex pheromone blend. nih.govbohrium.com

Table 1: Characterized Fatty Acyl Reductases (FARs) in Moth Pheromone Biosynthesis
Enzyme/GeneSpeciesSubstrate(s)Product(s)Reference
pgFARBombyx mori(E,Z)-10,12-Hexadecadienoyl-CoA(E,Z)-10,12-Hexadecadien-1-ol (Bombykol) nih.gov
Slit-FAR1Spodoptera littoralisAcyl-CoA precursorsIntermediate fatty alcohols nih.gov
SexpgFAR ISpodoptera exiguaC16 acyl compoundsC16 fatty alcohols bohrium.com
SexpgFAR IISpodoptera exiguaC14 fatty acidsC14 fatty alcohols bohrium.com

The final conversion of the intermediate alcohol to this compound is catalyzed by an oxidase or dehydrogenase, though the precise identity of this enzyme has been elusive and is a subject of ongoing research. nih.govnih.gov While an alcohol oxidase is postulated to be responsible for this synthetic step, other enzyme families, such as aldehyde oxidases (AOX) and aldehyde dehydrogenases (ALDH), are also present in pheromone glands and antennae and are known to metabolize aldehydes. nih.govnih.gov

Regulatory Mechanisms Involving Pheromone Biosynthesis Activating Neuropeptides (PBAN)

The biosynthesis of this compound, like many other moth sex pheromones, is under the precise control of a class of neurohormones known as Pheromone Biosynthesis Activating Neuropeptides (PBAN). nih.govresearchgate.net These peptides are produced in the subesophageal ganglion, a part of the insect's central nervous system, and are released into the hemolymph (insect blood) to act on the pheromone glands. nih.gov PBAN belongs to the pyrokinin/PBAN neuropeptide family, which is characterized by a conserved C-terminal amino acid sequence, FXPRLamide, essential for its biological activity. researchgate.net

The regulatory cascade is initiated when PBAN binds to its specific G-protein coupled receptor (GPCR) on the membrane of pheromone gland cells. nih.gov This binding event triggers a signal transduction pathway that leads to an increase in intracellular calcium levels. researchgate.net The influx of extracellular calcium is a critical and conserved feature of PBAN action, which in turn activates downstream signaling molecules and key enzymes involved in the pheromone biosynthetic pathway. researchgate.net

While the precise mechanisms can vary between species, a primary target of PBAN signaling is the upregulation of enzymes that catalyze rate-limiting steps in fatty acid synthesis and modification. For instance, in some moth species, PBAN is thought to influence the activity of acetyl-CoA carboxylase (ACCase), the enzyme that initiates fatty acid synthesis. In the context of C16 pheromones like this compound, PBAN signaling ensures the availability of the C16 fatty acyl precursor, palmitoyl-CoA, which is the starting point for the entire biosynthetic chain. Furthermore, PBAN stimulates the final modification steps, including the reduction of the fatty acyl precursor and its subsequent oxidation to an aldehyde. nih.gov In the silkmoth, Bombyx mori, PBAN signaling is known to stimulate the lipolysis of stored triacylglycerols, releasing the specific precursor, (10E,12Z)-10,12-hexadecadienoate, for its final conversion steps. wikipedia.org

Enzyme/ProcessRegulatory Role of PBAN
Lipolysis of Triacylglycerols Stimulates the release of stored fatty acid precursors from lipid droplets in pheromone gland cells. wikipedia.org
Fatty-acyl Reductase (FAR) Upregulates the reduction of the fatty acyl-CoA precursor to the corresponding alcohol (Bombykol).
Alcohol Oxidase (AO) Potentially influences the final oxidation step converting the alcohol to the aldehyde, this compound.

Molecular and Genetic Basis of Pheromone Biosynthesis

The production of a specific pheromone component like this compound is dictated by the presence and expression of a unique suite of genes encoding the necessary biosynthetic enzymes.

Identification and Cloning of Biosynthetic Genes

The biosynthesis of this compound from a standard C16 fatty acid precursor involves a series of enzymatic modifications, including desaturation, reduction, and oxidation. The genes encoding these enzymes have been identified and cloned primarily from the silkmoth, Bombyx mori, where this compound (bombykal) is a secondary pheromone component alongside the primary component, bombykol.

Key genes identified in this pathway include:

Desaturases: A crucial enzyme in producing the correct double bond configuration is a bifunctional fatty-acyl desaturase encoded by the gene Bmpgdesat1. This single enzyme is responsible for introducing both the Δ11 and a conjugated Δ10,12 double bond system into the C16 acyl chain. wikipedia.org

Fatty-Acyl Reductases (FARs): The reduction of the activated fatty acid ((10E,12Z)-10,12-hexadecadienoyl-CoA) to its corresponding alcohol (bombykol) is catalyzed by a pheromone gland-specific fatty-acyl reductase, encoded by the pgFAR gene. nih.govnih.gov The identification of this gene was achieved by isolating a cDNA clone from the pheromone gland that showed homology to other known FARs. nih.govnih.gov

Alcohol Oxidases (AOs) and Aldehyde Reductases (ARs): The final step, the conversion of bombykol to bombykal (B13413) (this compound), is believed to be carried out by an alcohol oxidase. Transcriptome analysis comparing B. mori and its wild relative B. mandarina (which does not produce bombykal) has identified several candidate alcohol oxidase genes (BmorAO1, 2, 3, and 4) as potentially responsible for this conversion. researchgate.netnih.gov Concurrently, genes for aldehyde reductases (BmorAR1) and aldehyde oxidases (BmorAOX5) were also identified as potentially involved in metabolizing the aldehyde, thereby regulating the final pheromone ratio. researchgate.netnih.gov

Gene Expression Analysis in Pheromone-Producing Tissues

Analysis of gene expression provides critical evidence for the role of these identified genes in pheromone biosynthesis. Studies have consistently shown that the genes responsible for producing species-specific pheromones are highly expressed, and often exclusively expressed, in the female's pheromone gland. scienceopen.com

In B. mori, Northern blot analysis and other molecular techniques like RT-PCR have demonstrated that the transcripts for pgFAR are specifically found in the pheromone gland. nih.govnih.gov The expression of this gene is also temporally regulated, with transcript levels peaking just before adult eclosion, priming the gland for pheromone production upon sexual maturity. nih.govnih.gov Similarly, the candidate alcohol oxidase and aldehyde reductase genes (BmorAOs and BmorAR1) show highly specific or significantly elevated expression in the adult pheromone gland compared to other tissues. researchgate.netnih.gov This tissue-specific and developmentally-timed expression pattern is a hallmark of genes involved in the biosynthesis of essential, species-specific signaling molecules like this compound.

GeneTissue SpecificityDevelopmental Expression
Bmpgdesat1 Pheromone GlandUpregulated prior to and during pheromone production phases.
pgFAR Pheromone Gland Specific. nih.govnih.govExpression peaks 1 day before adult eclosion. nih.govnih.gov
BmorAO1-4 Pheromone Gland Specific/Enriched. researchgate.netnih.govExpressed in adult pheromone glands. nih.gov
BmorAR1 Pheromone Gland Enriched. researchgate.netnih.govExpressed in adult pheromone glands. nih.gov

Evolutionary Genetics of Pheromone Production Pathways in Insects

The evolution of the vast diversity of moth sex pheromones is a direct result of the evolution of the underlying biosynthetic genes. nih.gov The enzymes involved, particularly desaturases and fatty-acyl reductases, belong to large gene families that have undergone processes of gene duplication and functional divergence over evolutionary time. pnas.orgresearchgate.net This "birth-and-death" model of evolution allows for the creation of new gene copies, which are then free to accumulate mutations and evolve new functions (neofunctionalization), such as altered substrate specificity or regiospecificity. nih.govpnas.org

The evolution of the pathway leading to this compound and other C16 pheromones is a product of these genetic mechanisms. For instance, the evolution of a desaturase capable of creating the specific 10,12-conjugated double bond system was a critical step. wikipedia.org Likewise, the evolution of fatty-acyl reductases with high specificity for certain chain-length precursors (e.g., C14 vs. C16 acyl groups) has been shown to be a key factor in the divergence of pheromone blends between closely related species. scienceopen.comharvard.edu Allelic variation within a single FAR gene can lead to enzymes with different substrate specificities, causing significant shifts in the final pheromone ratio and contributing to reproductive isolation. harvard.edu

The emergence of this compound as a pheromone component in species like B. mori likely involved the recruitment of an alcohol oxidase to the terminal step of an existing pathway for an alcohol pheromone (bombykol). nih.gov This demonstrates how the addition of a single enzymatic step, arising from the evolution of a new gene function, can add complexity to a chemical signal and contribute to the ongoing process of insect speciation. researchgate.net

Chemical Synthesis and Stereoselective Methodologies

Strategic Retrosynthetic Approaches to Conjugated Dienal Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials synarchive.comnih.govchemistrysteps.com. This approach is crucial for developing efficient synthetic routes to complex molecules like Hexadeca-10,12-dienal.

A common retrosynthetic strategy for aliphatic compounds involves disconnecting the carbon chain into smaller, manageable fragments. For this compound, a C10 + C3 + C3 disconnection has been successfully employed. This approach involves synthesizing a ten-carbon fragment and two three-carbon fragments separately before coupling them together. This strategy was utilized in the stereospecific synthesis of both (E,Z)- and (Z,Z)-hexadeca-10,12-dienal, starting from dec-1-yne.

Other potential segmental disconnections could involve different fragment sizes, such as a C12 + C4 or a C8 + C8 strategy, depending on the availability of starting materials and the desired stereochemical outcome of the key bond-forming reactions. The choice of disconnection points is often guided by the location of functional groups and double bonds within the target molecule.

There are two primary approaches to multi-step synthesis: linear and convergent synthesis chegg.comalfa-chemistry.com.

Key Reaction Methodologies for Dienal Construction

The construction of the conjugated diene system with specific stereochemistry is the most critical aspect of synthesizing this compound. Several powerful synthetic methodologies are employed to achieve this.

The Wittig reaction is a widely used method for forming carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide (Wittig reagent) wikipedia.orgorganic-chemistry.orgscribd.com. A key advantage of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene.

Z-Selectivity: Unstabilized ylides, typically those with alkyl substituents, generally lead to the formation of Z-alkenes with high selectivity wikipedia.orgorganic-chemistry.org. This is attributed to the kinetic control of the reaction, where the initial formation of the cis-oxaphosphetane intermediate is favored.

E-Selectivity: Stabilized ylides, which contain electron-withdrawing groups like esters or ketones, tend to produce E-alkenes with high selectivity wikipedia.orgorganic-chemistry.org. The Schlosser modification of the Wittig reaction can also be used to obtain the E-alkene from unstabilized ylides by treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures wikipedia.org.

In the synthesis of this compound, a cis-Wittig olefination using propylidenetriphenylphosphorane has been employed to introduce the Z-double bond.

Table 1: Factors Influencing Stereoselectivity in Wittig Reactions

Ylide TypeSubstituent on YlidTypical Product Stereochemistry
UnstabilizedAlkyl, HZ-alkene
StabilizedEster, KetoneE-alkene
Semi-stabilizedArylMixture of E and Z

Alkyne chemistry provides a versatile platform for the construction of the carbon backbone and the subsequent stereoselective formation of double bonds.

Cadiot-Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base to form an unsymmetrical 1,3-diyne synarchive.comalfa-chemistry.comwikipedia.orglibretexts.orgjk-sci.com. This method is highly effective for creating the diyne core that can then be selectively reduced to the desired conjugated diene.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide libretexts.orgthieme-connect.deacs.orgwikipedia.org. This reaction is a powerful tool for forming carbon-carbon bonds and can be used to construct the enyne precursors to conjugated dienes researchgate.net.

Hydroboration-Protonolysis: The hydroboration of an alkyne with a sterically hindered borane, such as disiamylborane (B86530) or dicyclohexylborane, followed by protonolysis (cleavage with a proton source, often acetic acid) of the resulting vinylborane, is a highly stereoselective method for the synthesis of Z-alkenes thieme-connect.dethieme-connect.denih.gov. This syn-addition of the hydroborating agent to the alkyne ensures the formation of the cis-alkene.

Stereoselective Hydrogenation: The partial reduction of alkynes can also be used to generate alkenes with specific stereochemistries. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) typically results in the syn-addition of hydrogen to form a Z-alkene. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, lead to the anti-addition of hydrogen and the formation of an E-alkene.

Table 2: Comparison of Alkyne Reduction Methods for Alkene Synthesis

MethodReagentsProduct Stereochemistry
Hydroboration-Protonolysis1. R₂BH 2. R'COOHZ-alkene
Lindlar HydrogenationH₂, Lindlar's catalystZ-alkene
Dissolving Metal ReductionNa, NH₃(l)E-alkene

The final step in the synthesis of this compound is typically the oxidation of the corresponding primary alcohol, (10E, 12Z)-hexadeca-10,12-dien-1-ol, to the aldehyde. This transformation requires mild and selective oxidizing agents to avoid over-oxidation to a carboxylic acid or isomerization of the sensitive conjugated diene system.

Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (B128534) wikipedia.orgnrochemistry.comyoutube.commsu.eduorganic-chemistry.org. This method is known for its mild reaction conditions (typically performed at -78 °C) and high chemoselectivity, making it suitable for the oxidation of sensitive substrates containing multiple functional groups jk-sci.com.

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder version of chromic acid-based oxidants and is effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation chemistrysteps.comorganic-chemistry.orgscribd.comwikipedia.orgcommonorganicchemistry.comlibretexts.orgorganic-synthesis.comorganic-chemistry.orglibretexts.org. The reaction is typically carried out in an anhydrous solvent such as dichloromethane. The addition of a solid support like Celite can simplify the workup by adsorbing the chromium byproducts commonorganicchemistry.com.

Table 3: Common Mild Oxidation Methods for Alcohol to Aldehyde Conversion

Oxidation MethodKey ReagentsTypical Reaction Conditions
Swern OxidationDMSO, (COCl)₂, Et₃NAnhydrous, -78 °C
PCC OxidationPyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂

Isomer-Specific Synthesis and Purification Techniques

The biological activity of pheromones is highly dependent on their stereochemistry. Therefore, the development of synthetic routes that yield specific isomers with high purity is a primary focus in chemical ecology and organic synthesis.

Stereospecific Synthesis of (11Z,13Z)-Hexadeca-10,12-dienal

The (11Z,13Z)-hexadecadienal is a component of the sex pheromone for several species of Notodontidae moths. mdpi.com Its synthesis often involves the construction of a conjugated (Z,Z)-diene system. mdpi.comresearchgate.net Common strategies include the Wittig reaction and Cadiot-Chodkiewicz coupling. researchgate.net A reported synthetic scheme utilizing a C10 + C3 + C3 strategy, starting from 10-bromo-1-decanol, achieved a 23.0% total yield over an eight-step sequence. nih.gov Key steps in this synthesis include the alkylation of lithium alkyne, a cis-Wittig olefination, and hydroboration-protonolysis of an alkyne. nih.gov

Chromatographic and Crystallization-Based Purification for Achieving High Stereoisomeric Purity

Achieving high stereoisomeric purity is essential for the biological efficacy of pheromones. wikipedia.org Various purification techniques are employed to separate the desired isomer from reaction byproducts and other stereoisomers.

Chromatographic Methods: Chromatography is a fundamental technique for the purification of organic compounds. simsonpharma.com For the separation of stereoisomers, specialized chromatographic methods are often necessary. researchgate.netdiva-portal.org

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be effective for separating geometric isomers. nih.gov For complex mixtures of stereoisomers, chiral stationary phases (CSPs) are often employed. sigmaaldrich.com

Gas Chromatography (GC): Due to their volatility, pheromones are well-suited for GC analysis. diva-portal.org Different geometric isomers can often be separated on standard achiral GC columns. tandfonline.com

Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying reaction intermediates and final products. mdpi.comnih.gov In some cases, silica gel impregnated with silver nitrate (B79036) (AgNO₃) is used to enhance the separation of isomers. tandfonline.com

Crystallization-Based Methods: Crystallization is a powerful technique for purifying solid organic compounds. uct.ac.za It relies on the principle that the desired compound and impurities have different solubilities in a given solvent. simsonpharma.com By carefully selecting the solvent and controlling the cooling rate, pure crystals of the target compound can be obtained. uct.ac.zarochester.edu For isomers that are difficult to separate, derivatization to a crystalline solid followed by recrystallization and subsequent regeneration of the original molecule can be an effective strategy. researchgate.net

Development of Sustainable and Atom-Economical Synthetic Routes (e.g., Green Chemistry Principles)

The synthesis of insect pheromones is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.comyale.edusigmaaldrich.com This involves developing synthetic routes that are more efficient, use less hazardous materials, and generate less waste. sigmaaldrich.comacs.org

Key green chemistry principles relevant to pheromone synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org Iron-catalyzed cross-coupling reactions, for instance, offer a more atom-economical alternative to traditional methods. beilstein-journals.org

Use of Less Hazardous Chemical Syntheses: This principle encourages the use of substances that are less toxic to human health and the environment. yale.edusigmaaldrich.com For example, avoiding the use of mercury-based organometallic compounds in favor of catalysts like lithium iodide contributes to a greener synthesis. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are typically more selective and can be used in smaller amounts. yale.edu

Reduction of Derivatives: Minimizing the use of protecting groups and other temporary modifications can reduce the number of reaction steps and the amount of waste generated. acs.org

Biological Activity and Molecular Mechanisms of Action

Pheromonal Functionality in Specific Insect Species

The compound Hexadeca-10,12-dienal is a significant semiochemical involved in the chemical communication of numerous insect species, primarily within the order Lepidoptera. Its specific isomeric form and its presence within a complex blend of other compounds dictate its precise biological function, which is most prominently observed in mate-finding behavior.

This compound isomers are key components of female-released sex pheromones, playing a crucial role in intraspecific communication to attract conspecific males for mating. The stereochemistry of the double bonds at the 10th and 12th carbon positions is critical for species-specific recognition.

Different isomers of this compound have been identified as sex pheromone components in a variety of moth species:

(E,Z)-10,12-Hexadecadienal : Commonly known as bombykal (B13413), this isomer is a minor but important component of the female sex pheromone blend of the silkworm moth, Bombyx mori. mdpi.com It is also a major pheromone component for the tobacco hornworm, Manduca sexta, where it is essential for attracting males. nih.govncsu.edu

(Z,E)-10,12-Hexadecadienal : This isomer functions as a sex pheromone for Conogethes pluto, a pest of Alpinia. researchgate.net

(Z,Z)-10,12-Hexadecadienal : Serves as a sex pheromone component for the melonworm moth, Diaphania hyalinata. researchgate.net

(E,E)-10,12-Hexadecadienal : This isomer is a component of the female sex pheromone of the spiny bollworm, Earias insulana. dntb.gov.ua

The precise blend and ratio of these isomers and other compounds ensure reproductive isolation between closely related species. While these pheromones are highly specific for intraspecific signaling, there is limited information in the reviewed literature regarding a defined interspecific role, such as acting as a kairomone for predators or parasitoids.

Table 1: Intraspecific Pheromonal Functions of this compound Isomers

Isomer of this compoundCommon NameInsect SpeciesRole
(E,Z)-10,12-HexadecadienalBombykalBombyx mori (Silkworm Moth)Minor component of female sex pheromone blend
(E,Z)-10,12-HexadecadienalBombykalManduca sexta (Tobacco Hornworm)Major component of female sex pheromone blend
(Z,E)-10,12-HexadecadienalN/AConogethes plutoSex pheromone attractant
(Z,Z)-10,12-HexadecadienalN/ADiaphania hyalinata (Melonworm Moth)Component of female sex pheromone
(E,E)-10,12-HexadecadienalN/AEarias insulana (Spiny Bollworm)Component of female sex pheromone

The behavioral responses elicited by this compound are highly context- and species-dependent. These responses range from long-range attraction and orientation to close-range courtship behaviors.

Attraction and Orientation : In Manduca sexta, (E,Z)-10,12-hexadecadienal (bombykal) is one of two major components necessary to evoke the full reproductive behavior in males, which includes upwind flight orientation towards the pheromone source. nih.gov Similarly, the (Z,E) isomer is a potent attractant for Conogethes pluto. researchgate.net

Contrasting Behavioral Roles : In Bombyx mori, the role of bombykal is more nuanced. While the major pheromone component, bombykol (B110295), is sufficient to initiate the full sexual behavior of male moths, bombykal alone does not elicit this orientation behavior. researchgate.net However, specialized olfactory receptor neurons on the male antennae are finely tuned to detect bombykal, indicating its importance within the context of the complete pheromone blend. mdpi.com

Mating Disruption : The application of synthetic pheromones in high concentrations in the field is a common strategy for pest control known as mating disruption. mdpi.com This technique aims to permeate the atmosphere with a specific pheromone component, making it difficult for males to locate calling females, thereby suppressing mating. nih.govnih.gov While this is a widely used strategy for many lepidopteran pests, specific studies detailing the use of this compound as the sole or primary agent for mating disruption were not prominent in the reviewed literature. The efficacy of such a strategy depends on the specific behavioral responses of the target pest to the individual components of its pheromone blend. nih.gov

The biological activity of a pheromone is rarely attributable to a single molecule. Instead, it is the precise blend of major and minor components that ensures signal specificity and efficacy. This compound often functions in concert with other compounds, which can have synergistic or antagonistic effects.

Synergistic and Blend-Specific Effects : The sex pheromone of B. mori is composed of bombykol and bombykal in a specific ratio. nih.gov Though bombykal does not independently trigger orientation, its presence is detected by a specific olfactory channel in the male moth, suggesting it contributes to the integrity and recognition of the complete pheromonal signal. mdpi.com In M. sexta, bombykal acts synergistically with (E,E,Z)-10,12,14-hexadecatrienal, as both are required to elicit the complete male reproductive behavior. nih.gov

Antagonistic Effects : Antagonism occurs when a compound inhibits the attractive effect of a pheromone. This is a crucial mechanism for maintaining reproductive isolation between species. For instance, in some moth species, specific isomers of a pheromone component can be inhibitory. nih.gov While bombykal is a necessary part of the M. sexta pheromone, it has been suggested to act as an antagonist to the major component, bombykol, in the context of B. mori olfaction. researchgate.net This demonstrates how the same molecule can have vastly different functions depending on the species and the other chemicals in the blend. Pheromone antagonism between different species that share a habitat is a known phenomenon that helps maintain species boundaries. ncsu.edu

Neuroethological Aspects of Pheromone Signaling

Peripheral Olfactory Processing in Antennal Sensilla

The initial detection of this compound occurs in the peripheral olfactory system of the male silkmoth, specifically within specialized sensory hairs on the antennae called long sensilla trichodea. These sensilla house the olfactory receptor neurons (ORNs) responsible for detecting pheromone components. Each of these sensilla typically contains two ORNs. One is finely tuned to detect the major pheromone component, bombykol, while the other is specialized for the detection of this compound.

The specificity of detection at the neuronal level is conferred by the olfactory receptors (ORs) expressed on the dendritic membrane of the ORNs. The receptor specifically responsible for the detection of this compound in Bombyx mori has been identified as BmOR3. The binding of this compound to BmOR3 initiates a signal transduction cascade within the ORN, converting the chemical signal into an electrical one.

Odorant-binding proteins (OBPs) present in the sensillum lymph are thought to play a crucial role in solubilizing and transporting the hydrophobic this compound molecule from the pores on the sensillum surface to the ORs on the neuronal dendrite.

Central Nervous System Integration and Signal Transduction of Pheromonal Cues

Upon detection by the specialized ORNs in the antennae, the electrical signals corresponding to this compound are transmitted along the axons of these neurons to the primary olfactory center in the insect brain, the antennal lobe. The antennal lobe is composed of numerous spherical neuropils called glomeruli.

Axons of ORNs expressing the same type of olfactory receptor converge onto a single, identifiable glomerulus. In the case of this compound, the axons of the BmOR3-expressing neurons project specifically to a glomerulus known as the cumulus, which is a part of a larger structure called the macroglomerular complex (MGC). The MGC is a male-specific area of the antennal lobe that is dedicated to processing pheromone information. The spatial segregation of inputs from different pheromone components into distinct glomeruli creates a chemotopic map in the antennal lobe.

Within the cumulus, the ORN axons form synapses with two main types of neurons: projection neurons (PNs) and local interneurons (LNs). PNs then relay the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral protocerebrum, for further integration and the generation of a behavioral response. The signal transduction pathway initiated by the binding of this compound to its receptor is thought to involve G-protein-mediated signaling cascades, ultimately leading to the generation of action potentials.

Electrophysiological Studies of Neuronal Responses to this compound

Electrophysiological techniques have been instrumental in elucidating the neuronal responses to this compound at various levels of the olfactory pathway in Bombyx mori.

Single-sensillum recordings (SSR) have allowed researchers to measure the activity of individual ORNs within the long sensilla trichodea. These studies have confirmed the presence of ORNs that respond specifically to this compound, firing action potentials in a dose-dependent manner upon stimulation. These neurons exhibit high sensitivity and selectivity for the aldehyde component of the pheromone blend.

Intracellular recordings from projection neurons (PNs) in the antennal lobe have revealed more complex response patterns. PNs with dendrites in the cumulus, the glomerulus that receives input from this compound-sensitive ORNs, show excitatory responses to this compound. Interestingly, some PNs associated with the processing of the major pheromone component, bombykol, exhibit inhibitory responses to this compound. This suggests a mechanism of lateral inhibition within the antennal lobe, where the detection of this compound can modulate the response to bombykol, potentially playing a role in the antagonistic behavioral effect of this minor pheromone component.

Table 2: Summary of Electrophysiological Responses to this compound in Bombyx mori

Electrophysiological TechniqueNeuron TypeResponse to this compound
Single-Sensillum Recording (SSR)Olfactory Receptor Neuron (expressing BmOR3)Increased spike frequency; dose-dependent excitation
Electroantennography (EAG)Whole AntennaDepolarization (summed potential of responding ORNs)
Intracellular RecordingProjection Neuron (innervating the cumulus)Excitatory postsynaptic potentials and increased spike frequency
Intracellular RecordingProjection Neuron (innervating the toroid - bombykol processing)Inhibitory postsynaptic potentials and decreased spike frequency

Applications in Advanced Pest Management Research

Fundamental Research on Mating Disruption Mechanisms

Mating disruption is a pest management technique that uses synthetic pheromones to prevent male insects from finding females, thereby disrupting reproduction. The primary mechanism involves releasing a high concentration of the synthetic pheromone into the environment to confuse the males. For instance, (10E,12E)-10,12-hexadecadienal has been identified as a key component of the female sex pheromone of the spiny bollworm, Earias insulana, a significant cotton pest documentsdelivered.com. Research into mating disruption for this pest involves the use of synthetic versions of this compound.

The fundamental mechanisms being investigated include:

Competitive Attraction : Synthetic pheromone dispensers act as numerous false sources, making it difficult for males to locate the much weaker pheromone plumes released by actual females.

Sensory Overload : Constant exposure to high concentrations of the pheromone can cause the male's antennal receptors to adapt or habituate, rendering them less sensitive to the pheromone signals from females.

Camouflage : The high background concentration of the synthetic pheromone can mask the natural pheromone plumes, making them indistinguishable to the male.

Field trials have demonstrated the efficacy of this approach. For example, significant reductions in male moth captures in traps have been observed in plots treated with mating disruption dispensers compared to untreated control plots nih.govnih.gov. While the overarching principle is to prevent males from locating females, ongoing research seeks to understand the precise neurophysiological and behavioral impacts of Hexadeca-10,12-dienal on target insects to optimize dispenser technology and release rates for maximum efficacy.

Research Findings on Mating Disruption Efficacy

Pest SpeciesPheromone ComponentObserved Effect in Field TrialsReference
Aonidiella aurantii (California red scale)Not specified in abstractUp to 98% reduction in male captures during the second flight and significant reduction in fruit damage. nih.gov
Plodia interpunctella (Indian meal moth)(9Z,12E)-9,12-tetradecadien-1-yl acetate (B1210297) (ZETA)Average reduction of 85.0 ± 3.0% in moth captures in treated retail stores. nih.gov

Scientific Basis for Semiochemical-Based Insect Monitoring Tools

This compound and its isomers are crucial components in lures for insect monitoring traps. The scientific basis for their use lies in their role as highly specific chemical signals that elicit a predictable behavioral response in male moths, primarily long-distance attraction. Insects perceive these semiochemicals through specialized olfactory receptors on their antennae nih.gov. The detection of the specific pheromone blend triggers a cascade of innate behaviors, including upwind flight along the pheromone plume to locate the source .

The effectiveness of a monitoring tool is dependent on several factors that are the subject of scientific investigation:

Pheromone Blend Composition : Many moth species use a blend of several compounds in specific ratios to achieve species recognition. For the spotted bollworm, Earias vittella, a mixture including (E,E)-10,12-hexadecadienal, (Z)-11-hexadecenal, and (Z)-11-octadecenal was found to be as attractive as a virgin female. Omitting components significantly reduced this attraction.

Isomeric Purity : The stereochemistry of the compound is critical. The presence of incorrect isomers can reduce or even inhibit the attractiveness of the lure. For example, the isomerization of (E,E)-10,12-hexadecadienal due to sunlight was found to reduce the attractiveness of lures for E. vittella, and the addition of the (E,Z) isomer significantly decreased captures.

Release Rate : The dispenser must release the pheromone at a rate that effectively mimics a calling female and remains stable over the monitoring period. Research has shown that the effectiveness of lures can decline over time, necessitating replacement for optimal trap performance.

Chemical Stability : The pheromone's stability is a key consideration. (E,E)-10,12-hexadecadienal can undergo trimerization to form an inactive trioxane (B8601419) derivative, which can negatively impact the performance of monitoring dispensers agri.gov.il.

These scientific principles guide the development of effective and reliable lures for tracking pest populations, timing insecticide applications, and making informed pest management decisions.

Key Pheromone Components for Monitoring Earias Species

SpeciesMajor Pheromone Component(s)Minor/Synergistic Component(s)Antagonistic/Inhibitory Component(s)Reference
Earias insulana(E,E)-10,12-hexadecadienal(Z)-11-hexadecenal, (E,Z)-10,12-hexadecadienalNot specified
Earias vittella(E,E)-10,12-hexadecadienal(Z)-11-hexadecenal, (Z)-11-octadecenal(E,Z)-10,12-hexadecadienal (product of isomerization)

Advanced Bioassays for Evaluating Pheromone Efficacy in Laboratory and Semi-Field Settings

To evaluate the efficacy of this compound as a pheromone, researchers employ a variety of advanced bioassays in both controlled laboratory environments and more realistic semi-field conditions. These assays are essential for identifying active compounds, optimizing blends, and testing the effectiveness of control strategies like mating disruption.

Laboratory Bioassays:

Electroantennography (EAG) : This technique measures the electrical response of an insect's antenna to volatile compounds. By coupling a gas chromatograph with an electroantennogram detector (GC-EAD), researchers can identify which specific components of a pheromone gland extract, like this compound, are detected by the male moth's antennae documentsdelivered.com. This is a primary tool for the initial identification of physiologically active pheromone candidates.

Wind Tunnel Assays : Wind tunnels provide a controlled environment to observe the behavioral responses of male moths to a pheromone plume. Researchers can precisely control variables such as wind speed, light intensity, and pheromone concentration. Key behaviors measured include taking flight, oriented upwind flight, and contact with the pheromone source researchgate.net. These assays are critical for confirming the attractiveness of a synthetic pheromone blend and for studying the subtle behavioral effects of different compound ratios or the presence of inhibitors.

Semi-Field and Field Bioassays:

Field Trapping Studies : These are the most common methods for evaluating the attractiveness of a pheromone lure under real-world conditions. Different blends and dispenser types are placed in traps in the field, and the number of captured male moths is used as a measure of efficacy. These trials are essential for confirming laboratory findings and optimizing lures for commercial use.

Cage-Based Mating Disruption Evaluation : To test the effectiveness of mating disruption, net cages can be used in the field. One cage is placed in a pheromone-treated area and another in an untreated control area. A known number of male moths are released into each cage, and their ability to locate traps baited with live virgin females is measured. The success of the mating disruption is assessed by the reduction in the fraction of males caught in the treated cage compared to the control researchgate.net. This method provides a reliable and statistically robust measure of disruption efficacy while controlling for environmental variability researchgate.net.

These advanced bioassays provide a multi-faceted approach to evaluating pheromone efficacy, from the initial physiological detection at the antennal level to the ultimate impact on mating behavior and population suppression in the field.

Future Directions and Emerging Research Avenues

Discovery of Untapped Biological Roles and Novel Analogs of Hexadeca-10,12-dienal

While this compound is primarily known as a sex pheromone, its full range of biological activities may not be completely understood. Future research will likely focus on uncovering additional, more subtle roles in insect behavior and physiology. For instance, it could function as an aggregation signal, a territorial marker, or even have interspecific effects, influencing the behavior of competing species or predators. Exploring these untapped roles will provide a more holistic view of its ecological significance.

Concurrently, the design and synthesis of novel analogs of this compound represent a significant area of research. By systematically modifying the structure of the natural pheromone—altering the chain length, the position and geometry of the double bonds, or the nature of the functional group—researchers can probe the specific structural requirements for receptor binding and biological activity. This can lead to the development of super-agonists with enhanced activity, antagonists that block the natural pheromone response, or analogs with increased stability and persistence for field applications.

Research FocusPotential OutcomesRelevance
Untapped Biological Roles Identification of new functions (e.g., aggregation, defense).Deeper understanding of the compound's ecological importance.
Novel Analog Synthesis Development of agonists, antagonists, and more stable compounds.Improved pest management tools and research probes.
Interspecific Effects Discovery of interactions with other species (predators, parasitoids).Potential for developing community-level pest management strategies.

Innovations in Stereocontrol and Sustainable Synthesis of Complex Dienal Structures

The biological activity of this compound is critically dependent on the specific stereochemistry of its double bonds. Therefore, the development of synthetic methods that provide precise control over the E/Z geometry of conjugated dienes is of paramount importance. Future innovations in organic synthesis will likely focus on new catalytic systems, such as those based on transition metals, that can achieve high stereoselectivity under mild conditions.

Furthermore, there is a strong push towards making the synthesis of pheromones more sustainable and environmentally friendly. earlham.ac.ukopenaccessgovernment.org This involves moving away from petroleum-based starting materials and harsh reagents. unl.eduusda.gov One promising approach is the use of biocatalysis, employing enzymes or whole microorganisms to carry out key synthetic steps. Another exciting avenue is metabolic engineering, where plants or microbes are genetically modified to produce pheromones or their precursors directly. unl.eduusda.govainia.com For example, researchers have successfully engineered Camelina sativa plants to produce precursors for moth sex pheromones. unl.eduusda.gov These "green chemistry" approaches not only reduce the environmental impact of pheromone production but also have the potential to significantly lower costs, making pheromone-based pest control more accessible for a wider range of agricultural applications. earlham.ac.ukopenaccessgovernment.orgunl.eduusda.gov

High-Throughput Screening Methodologies for Pheromone-Receptor Interactions

Understanding how this compound interacts with its specific olfactory receptor (OR) at the molecular level is key to deciphering the mechanism of pheromone perception. High-throughput screening (HTS) techniques are revolutionizing this area of research by allowing for the rapid testing of thousands of compounds against a specific receptor. bmglabtech.comwikipedia.orgopentrons.com

These methods typically involve expressing an insect OR in a heterologous system, such as cultured cells (e.g., Sf21 insect cells) or yeast. nih.govnih.govresearchgate.netnih.gov The response of the cells to a test compound (such as a pheromone analog) is then measured using a reporter system, often based on changes in intracellular calcium levels detected by a fluorescent indicator. nih.govresearchgate.net This cell-based sensor array approach enables the rapid and sensitive screening of large libraries of compounds to identify new agonists or antagonists for a given pheromone receptor. nih.govmdpi.com These HTS assays can be miniaturized and automated, significantly accelerating the pace of discovery in pheromone research and providing valuable data for structure-activity relationship studies. bmglabtech.comwikipedia.orgdanaher.com

HTS TechniquePrincipleApplication in Pheromone Research
Cell-Based Calcium Imaging Measures changes in intracellular calcium in response to receptor activation.Screening for agonists and antagonists of specific pheromone receptors. nih.gov
Yeast-Based Reporter Assays Uses a reporter gene (e.g., for color change) linked to the pheromone signaling pathway.Identifying compounds that modulate the pheromone response pathway. nih.gov
Microfluidic Sensor Chips Integrates cell lines into a microfluidic device for compact and automated screening.Development of portable biosensors for pheromone detection. nih.gov

Integration of Multi-Omics Technologies in Pheromone Research

The advent of "multi-omics" technologies is providing an unprecedentedly holistic view of the biological systems underlying pheromone production and perception. researchgate.netresearchgate.net By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the entire process, from the genes that code for biosynthetic enzymes and receptors to the final behavioral output. nih.govrsc.orgfrontiersin.org

Genomics allows for the identification of the full repertoire of genes involved in the pheromone system, including those for fatty acid synthases, desaturases, reductases, and olfactory receptors. uva.nlmdpi.comamanote.com

Transcriptomics , often performed on specific tissues like the pheromone gland or antennae, reveals which of these genes are actively being expressed at a given time. nih.govnih.govmdpi.compnas.orgnih.govmdpi.com This can help pinpoint the specific enzymes involved in producing this compound and the receptors responsible for its detection. nih.govnih.gov

Proteomics focuses on identifying the actual proteins present in these tissues, such as odorant-binding proteins (OBPs) that transport the pheromone to the receptor, and the receptors themselves. oup.comnih.gov

Metabolomics provides a snapshot of the small molecules, including the pheromone and its precursors and degradation products, present in an organism. nih.govnih.govagriscigroup.usmdpi.com This can help to elucidate the complete biosynthetic and metabolic pathways. nih.govnih.gov

By combining these different layers of biological information, researchers can create detailed models of the pheromone communication system. researchgate.netnih.gov This integrated approach is crucial for understanding how these systems evolve and how they might be manipulated for pest control. researchgate.net

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction and De Novo Design

Computational approaches are becoming increasingly powerful tools in pheromone research. Molecular modeling allows scientists to create three-dimensional models of pheromone molecules, like this compound, and their corresponding receptors. nih.gov Using these models, they can simulate the binding event and predict how tightly a given analog will interact with the receptor. This in silico approach, known as molecular docking, can be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing. mdpi.comnih.govijoear.com

This computational analysis helps to establish structure-activity relationships (SAR), which are rules that describe how changes in a molecule's structure affect its biological activity. nih.gov Beyond predicting the activity of known compounds, computational chemistry also enables de novo design—the creation of entirely new molecules from scratch that are predicted to have high affinity and specificity for the target receptor. nih.govresearchgate.netethz.chresearchgate.net These computationally designed molecules can then be synthesized and tested, providing a rational, targeted approach to the development of novel pest management agents.

Q & A

Basic Research Questions

Q. How is Hexadeca-10,12-dienal synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to introduce conjugated double bonds (10E,12Z configuration). Purification is achieved via column chromatography, with characterization using NMR (¹H, ¹³C) and GC-MS to confirm structure and stereochemistry . Key parameters include reaction temperature (optimized at 25–40°C) and solvent selection (e.g., dichloromethane for Wittig reactions).

Q. What analytical techniques are most reliable for identifying this compound in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile aldehydes, coupled with derivatization (e.g., using BSTFA for silylation) to enhance detection. High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments can resolve stereochemical ambiguities in the 10,12-diene system .

Q. What is the ecological significance of this compound in insect communication?

  • Methodological Answer : As a pheromone component in Hemileuca electra, its bioactivity is assessed via electrophysiological recordings (EAG) and behavioral assays (wind tunnel tests). Dose-response experiments and enantiomer-specific studies are critical to validate its role in mate attraction .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve stereochemical purity and yield?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) can predict transition-state energies for double-bond formation. Iterative optimization of catalyst systems (e.g., chiral phosphines) and solvent polarity adjustments (e.g., THF vs. DMF) may enhance stereoselectivity. Yield tracking via HPLC with UV detection is recommended .

Q. How should researchers address contradictions in spectroscopic data for this compound, such as inconsistent NOE correlations or mass fragmentation patterns?

  • Methodological Answer : Discrepancies may arise from impurities or isomerization during analysis. Cross-validation using orthogonal techniques (e.g., IR spectroscopy for carbonyl confirmation, X-ray crystallography for absolute configuration) is essential. Replicate experiments under inert atmospheres (N₂/Ar) can minimize oxidation artifacts .

Q. What experimental designs are effective for studying the ecological interactions of this compound in field settings?

  • Methodological Answer : Field trials should employ controlled release devices (e.g., rubber septa) to mimic natural emission rates. Pairing mark-release-recapture (MRR) methods with camera traps quantifies insect attraction efficiency. Environmental variables (temperature, humidity) must be monitored to contextualize bioassay results .

Q. How can researchers develop robust quantitative models for this compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling, analyzed via LC-MS, establish degradation kinetics. QbD (Quality by Design) principles guide parameter optimization (e.g., antioxidant additives like BHT) to extend shelf life .

Methodological Considerations

  • Data Analysis : For bioactivity studies, use mixed-effects models to account for individual variability in insect responses. Principal component analysis (PCA) can reduce dimensionality in spectroscopic datasets .
  • Reproducibility : Document synthetic protocols in detail (e.g., molar ratios, stirring rates) and deposit raw spectral data in repositories like PubChem or Zenodo for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.